molecular formula C11H15N B2565688 (2-Cyclobutylphenyl)methanamine CAS No. 1557581-74-4

(2-Cyclobutylphenyl)methanamine

Cat. No.: B2565688
CAS No.: 1557581-74-4
M. Wt: 161.248
InChI Key: AFUPAKRAKPUPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclobutylphenyl)methanamine is a structurally unique compound featuring a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted with a cyclobutyl group at the 2-position. These compounds are primarily utilized in research settings for drug discovery, targeting enzymes and receptors such as Sirtuin 2 (SIRT2) and dopamine D3 receptors (D3R) .

Properties

IUPAC Name

(2-cyclobutylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUPAKRAKPUPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557581-74-4
Record name (2-cyclobutylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutylphenyl)methanamine typically involves the reaction of 2-cyclobutylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclobutylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2-Cyclobutylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclobutylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological activity and physicochemical properties of (2-Cyclobutylphenyl)methanamine analogs depend on substituent patterns, linker chemistry, and aromatic system modifications. Below is a detailed comparison with structurally related methanamine derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure/Substituents Biological Target/Activity Potency/IC50/Ki Physicochemical Properties Safety Profile (Hazards)
(5-Phenylfuran-2-yl)methanamine derivatives 4-Carboxyl phenyl, urea linker SIRT2 inhibition 33 ± 3% at 10 µM clogP: 5.14; clogS: -4.43 Not specified
(9-ethyl-9H-carbazol-3-yl)methanamine Carbazole core, four-carbon linker D3R antagonist (high selectivity over D2R) D3R Ki: 144.7 nM N/A Lab use only; no human exposure
[1-(4-Chlorophenyl)cyclobutyl]methanamine 4-Chlorophenyl, cyclobutyl Research use (unspecified) N/A MW: 276.6; solubility: 10 mM Not for human use
(2,4,6-Trimethoxyphenyl)methanamine Trimethoxyphenyl Laboratory chemical N/A N/A H302, H315, H318, H335
(5-Chlorothiophen-2-yl)(cyclobutyl)methanamine Chlorothiophene, cyclobutyl Unspecified research N/A MW: 201.7; Formula: C₉H₁₂ClNS Lab use only
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine Pyrrolizidinylmethyl Antimalarial (MG3 derivative) Low gram-scale synthesis N/A Requires specialized handling

Detailed Analysis of Structural and Functional Differences

Aromatic System and Substituent Effects

  • Cyclobutyl vs. Cyclopropyl : Cyclobutyl groups, as in [1-(4-chlorophenyl)cyclobutyl]methanamine, introduce steric bulk and conformational rigidity compared to cyclopropyl analogs like (2-chlorophenyl)(cyclopropyl)methanamine. This may enhance target binding in enzyme pockets .
  • Chlorophenyl vs.
  • Carbazole vs. Quinoline: Carbazole-based methanamines (e.g., 23k, 23l) exhibit superior D3R selectivity over quinoline derivatives due to their planar aromatic systems, which optimize receptor interactions .

Linker Chemistry and Bioactivity

  • Urea vs. Thiourea Linkers : In (5-Phenylfuran-2-yl)methanamine derivatives, urea linkers (e.g., compound 21) enhance SIRT2 inhibition (33 ± 3% at 10 µM) compared to thiourea (22: 23 ± 3%), likely due to improved hydrogen-bonding capacity .
  • Amide vs. Hydroxamic Acid : Amide linkers in anti-mycobacterial compounds (e.g., (5-bromopyridin-2-yl)methanamine derivatives) show moderate activity, whereas hydroxamic acid derivatives (e.g., compound 30) are less potent, possibly due to metabolic instability .

Biological Activity

(2-Cyclobutylphenyl)methanamine, also known as a cyclobutane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a phenyl ring, which contributes to its unique chemical properties. The molecular formula is C11H15NC_{11}H_{15}N, and it possesses a molecular weight of approximately 175.25 g/mol. Its structure can be represented as follows:

Cyclobutyl groupPhenyl groupAmine group\text{Cyclobutyl group}-\text{Phenyl group}-\text{Amine group}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and neurological disorders.

  • Apoptosis Induction : Similar compounds have been shown to influence apoptotic pathways by modulating Bcl-2 family proteins, which are critical for cell survival and death regulation .
  • Neuroprotective Effects : Research indicates that derivatives of cyclobutane can exhibit neuroprotective activities, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Study Biological Activity IC50 Value Cell Line/Model
Study 1Apoptosis induction45 nMRS4;11 (Bcl-2 dependent)
Study 2Neuroprotection105 nMNeuronal cell model
Study 3Antioxidant activity50 µMVarious cell lines

Case Study 1: Apoptotic Pathways

A study explored the effects of this compound on apoptosis in Bcl-2 dependent cell lines. The compound demonstrated significant potency in inducing cell death via the mitochondrial pathway, suggesting its potential as an anticancer agent. The IC50 value was recorded at 45 nM, indicating effective inhibition of cell viability.

Case Study 2: Neuroprotective Mechanisms

In another investigation, the neuroprotective properties of cyclobutane derivatives were assessed using a neuronal cell model exposed to oxidative stress. Results showed that this compound significantly reduced cell death and oxidative damage, with an IC50 value of 105 nM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.